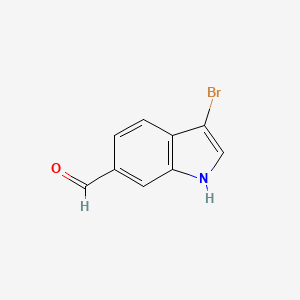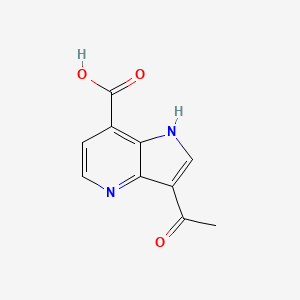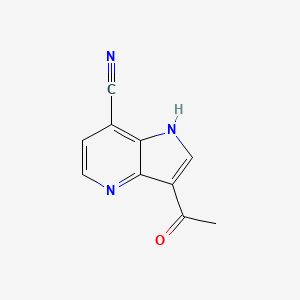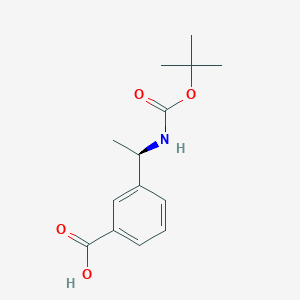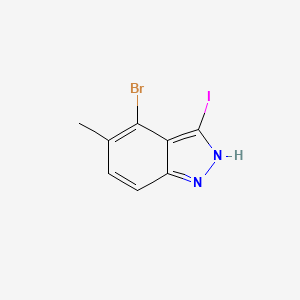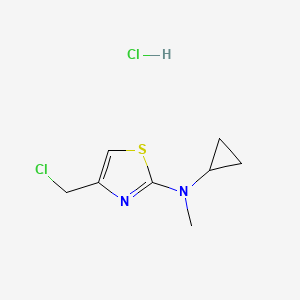
4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride
Übersicht
Beschreibung
4-(Chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine hydrochloride (CMCPT-HCl) is a novel compound derived from the cyclopropylthiazole family of compounds, which have been studied for their potential therapeutic applications. CMCPT-HCl is a small molecule that has been studied for its potential to modulate various physiological and biochemical processes. It has been shown to have a variety of therapeutic effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, CMCPT-HCl has been studied for its potential to modulate the activity of several enzymes involved in metabolic processes.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Heterocyclic Compound Synthesis
- Heterocyclic Compound Synthesis : Chloromethyl-substituted heterocycles are crucial intermediates in synthesizing various heterocyclic compounds. For instance, chloromethyl-substituted thiazoles have been utilized to generate pyrimidin-4-ones and 1,3-thiazines, which are starting materials for synthesizing uracils and thiazinones. These methods underscore the versatility of chloromethyl groups in heterocyclic chemistry (Janietz, Goldmann, & Rudorf, 1988).
- Access to Thiazoline Derivatives : Thiazoline derivatives incorporating cyclopropyl groups have been synthesized through reactions involving thiocarboxamides. These thiazolines, related to cysteine, highlight the role of cyclopropyl groups in modifying biological activity and are potential intermediates for further chemical transformations (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Biological Activity and Drug Design
- Antibacterial and Antifungal Agents : Compounds structurally related to the query chemical, such as those containing thiazole and chloromethyl moieties, have been explored for their antibacterial and antifungal potentials. These studies indicate that modifications on the thiazole ring, including chloromethyl substitution, can significantly influence the biological activity of these molecules (Narayana, Vijaya Raj, Ashalatha, & Kumari, 2007).
- Anti-inflammatory Activity : N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been evaluated for anti-inflammatory activity, demonstrating direct inhibition of 5-lipoxygenase, a key enzyme in inflammation-related diseases. This research suggests the potential therapeutic applications of thiazole derivatives in treating conditions like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-N-cyclopropyl-N-methyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S.ClH/c1-11(7-2-3-7)8-10-6(4-9)5-12-8;/h5,7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPHISUKTQPYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2=NC(=CS2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


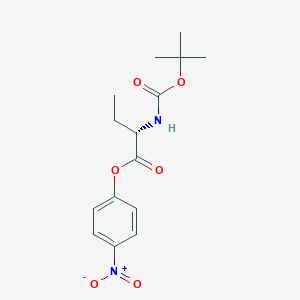
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)

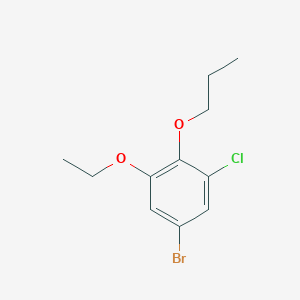

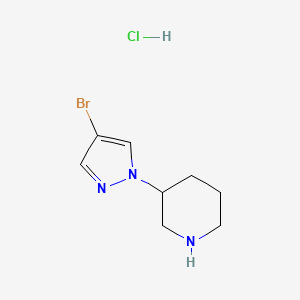

![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)

